[4-(1-ADAMANTYL)PIPERAZINO](2,6-DIFLUOROPHENYL)METHANONE
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Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features an adamantane moiety linked to a piperazine ring, which is further connected to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantane and piperazine intermediates. The final step involves the coupling of the piperazine derivative with the difluorophenyl group under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The difluorophenyl group can undergo reduction to form partially or fully reduced products.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated adamantane derivatives, reduced difluorophenyl compounds, and various substituted piperazine derivatives .
Scientific Research Applications
4-(1-ADAMANTYL)PIPERAZINOMETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity to its targets. The piperazine ring can interact with various biological molecules, modulating their activity. The difluorophenyl group contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ADAMANTYL)PIPERAZINOMETHANONE
- 4-(1-ADAMANTYL)PIPERAZINOMETHANONE
- 4-(1-ADAMANTYL)PIPERAZINOMETHANONE
Uniqueness
4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability. This makes it particularly suitable for applications requiring high chemical and thermal stability .
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O/c22-17-2-1-3-18(23)19(17)20(26)24-4-6-25(7-5-24)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-3,14-16H,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZLNFLSPYQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC=C2F)F)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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